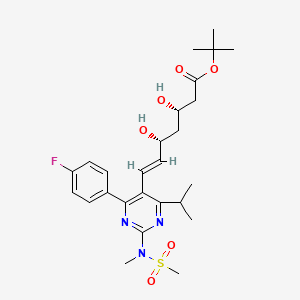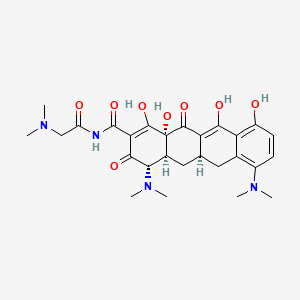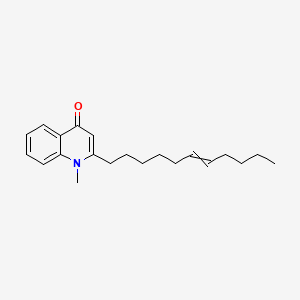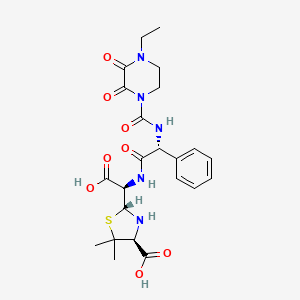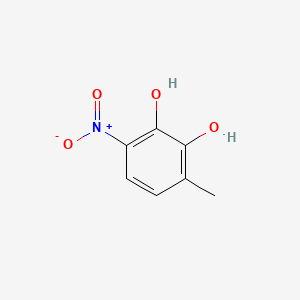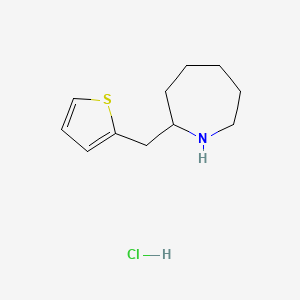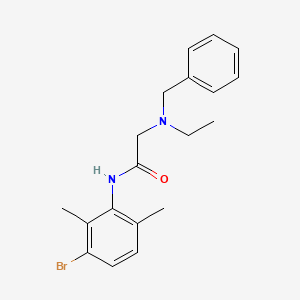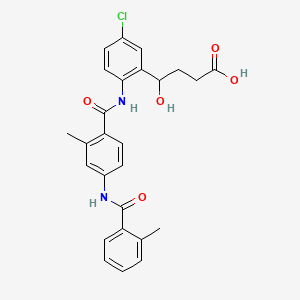
Tolvaptan Impurity 2
Descripción general
Descripción
Tolvaptan gamma-Hydroxybutanoic Acid is a by-product formed during the synthesis of Tolvaptan, a drug used to treat hyponatremia associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion . Impurity profiling is crucial in the drug development process to ensure the safety and efficacy of the final pharmaceutical product .
Aplicaciones Científicas De Investigación
Tolvaptan gamma-Hydroxybutanoic Acid has several scientific research applications. It is used in the quality control of Tolvaptan bulk drugs, serving as a reference substance for impurity detection . This impurity is also beneficial in developing methods for detecting related substances in Tolvaptan raw material, thus ensuring product quality . Additionally, it plays a crucial role in pharmaceutical research, particularly in the study of drug metabolism and the identification of degradation products .
Mecanismo De Acción
Target of Action
Tolvaptan, including its impurities, is a non-peptide antagonist that selectively inhibits the arginine vasopressin 2 receptor . This receptor plays a crucial role in the body’s water balance and blood pressure regulation .
Mode of Action
Tolvaptan acts as a selective and competitive antagonist at the arginine vasopressin 2 receptor . By blocking these receptors, particularly those found in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .
Biochemical Pathways
The primary biochemical pathway affected by Tolvaptan is the arginine vasopressin pathway. Arginine vasopressin, also known as antidiuretic hormone (ADH), acts on V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these receptors, Tolvaptan disrupts the normal function of this pathway, leading to increased urine volume and decreased urine osmolality .
Pharmacokinetics
The pharmacokinetics of Tolvaptan involve its absorption, distribution, metabolism, and excretion (ADME). Tolvaptan is metabolized by the CYP3A4 enzyme in the liver . The plasma concentrations of Tolvaptan and its metabolites reach steady states after multiple days of consecutive oral administration . No accumulation of Tolvaptan or its major metabolites was found, but one of its metabolites, DM-4103, accumulated 18.2-fold after multiple dosing .
Análisis Bioquímico
Cellular Effects
Tolvaptan has been shown to counteract proliferation and invasivity in human cancer cells
Molecular Mechanism
Tolvaptan, the parent compound, is a selective and competitive arginine vasopressin receptor 2 antagonist . It binds initially to extracellular loops 2 and 3 (ECL2/3) before overcoming an energy barrier to enter the pocket .
Temporal Effects in Laboratory Settings
Tolvaptan has been shown to have consistent effects over time when administered to rats .
Dosage Effects in Animal Models
Tolvaptan has been shown to increase plasma sodium levels without causing abnormal animal behavior suggesting neurological symptoms or death .
Metabolic Pathways
Tolvaptan, the parent compound, is metabolized by the CYP3A4 in the liver .
Transport and Distribution
Tolvaptan, the parent compound, is highly plasma protein bound (99%) .
Métodos De Preparación
The preparation of Tolvaptan gamma-Hydroxybutanoic Acid involves several synthetic routes and reaction conditions. One method includes the acylation reaction of a compound with oxalyl chloride in the presence of an acid-binding agent at temperatures ranging from -20 to 100 degrees Celsius . This is followed by a reduction reaction using a reducing agent to obtain the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to identify and control impurities formed during various stages of Tolvaptan preparation .
Análisis De Reacciones Químicas
Tolvaptan gamma-Hydroxybutanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, reducing agents like sodium borohydride, and catalysts such as tin(II) chloride and hydrochloric acid . The major products formed from these reactions are typically characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
Comparación Con Compuestos Similares
Tolvaptan gamma-Hydroxybutanoic Acid can be compared with other impurities formed during the synthesis of Tolvaptan. These impurities are identified and characterized using techniques like HPLC, NMR, and mass spectrometry . Similar compounds include other by-products and degradation products formed during the synthesis and storage of Tolvaptan . The uniqueness of Tolvaptan gamma-Hydroxybutanoic Acid lies in its specific formation pathway and its role in the quality control of Tolvaptan .
Propiedades
IUPAC Name |
4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZAIPORREFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-75-4 | |
| Record name | DM-4107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
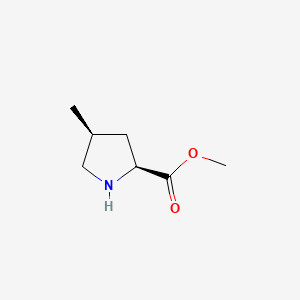
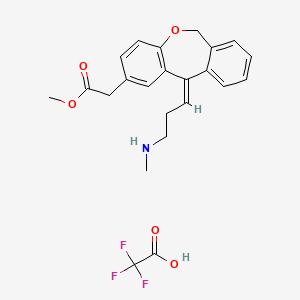
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/new.no-structure.jpg)
